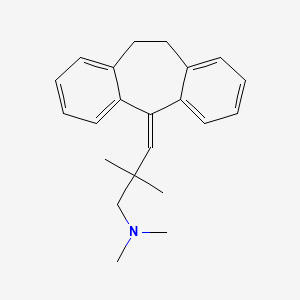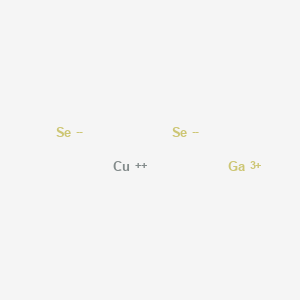
Copper;gallium;selenium(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;gallium;selenium(2-) is a compound that consists of copper, gallium, and selenium ions. This compound is often found in the form of copper indium gallium selenide (CIGS), which is a semiconductor material used in thin-film solar cells. The unique properties of this compound make it highly efficient for photovoltaic applications, achieving efficiencies comparable to traditional silicon-based solar cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of copper;gallium;selenium(2-) typically involves the co-evaporation of copper, gallium, and selenium in a vacuum chamber. This process ensures precise control over the stoichiometry of the resulting compound. Another common method is the sequential sputtering of copper and gallium layers followed by selenization, where the layers are exposed to selenium vapor at high temperatures .
Industrial Production Methods
In industrial settings, the production of copper;gallium;selenium(2-) often involves large-scale co-evaporation or sputtering processes. These methods are favored for their ability to produce uniform thin films with high reproducibility. The use of flexible substrates, such as polyimide, allows for the production of lightweight and flexible solar panels .
Analyse Des Réactions Chimiques
Types of Reactions
Copper;gallium;selenium(2-) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the properties of the compound for specific applications.
Common Reagents and Conditions
Oxidation: Exposure to oxygen or air at elevated temperatures can oxidize the compound, forming oxides of copper and gallium.
Reduction: Hydrogen gas or other reducing agents can reduce the compound, often used to remove oxides formed during oxidation.
Substitution: Halogen gases, such as chlorine or bromine, can substitute selenium in the compound, altering its electronic properties.
Major Products Formed
The major products formed from these reactions include various oxides, reduced forms of the compound, and substituted derivatives. These products can be tailored for specific applications in electronics and photovoltaics .
Applications De Recherche Scientifique
Copper;gallium;selenium(2-) has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other semiconductor materials.
Biology: Investigated for potential use in biosensors due to its unique electronic properties.
Medicine: Explored for use in medical imaging and diagnostic devices.
Industry: Widely used in the production of thin-film solar cells, flexible electronics, and other optoelectronic devices
Mécanisme D'action
The mechanism by which copper;gallium;selenium(2-) exerts its effects is primarily through its semiconductor properties. The compound has a direct bandgap, allowing it to efficiently absorb and convert sunlight into electricity. The molecular targets include the conduction and valence bands, where electron-hole pairs are generated and separated to produce an electric current .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper indium selenide (CIS): Similar to copper;gallium;selenium(2-), but with indium instead of gallium.
Cadmium telluride (CdTe): Another semiconductor material used in thin-film solar cells.
Zinc oxide (ZnO): Used as a transparent conducting oxide in conjunction with copper;gallium;selenium(2-).
Uniqueness
Copper;gallium;selenium(2-) is unique due to its tunable bandgap, high absorption coefficient, and long-term stability. These properties make it highly efficient for photovoltaic applications and flexible electronics, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
CuGaSe2+ |
|---|---|
Poids moléculaire |
291.21 g/mol |
Nom IUPAC |
copper;gallium;selenium(2-) |
InChI |
InChI=1S/Cu.Ga.2Se/q+2;+3;2*-2 |
Clé InChI |
XHNXPWHHMZCMBU-UHFFFAOYSA-N |
SMILES canonique |
[Cu+2].[Ga+3].[Se-2].[Se-2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dihydroazeto[1,2-a]benzimidazole](/img/structure/B13806420.png)
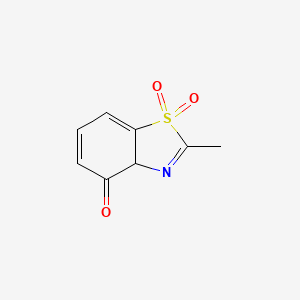
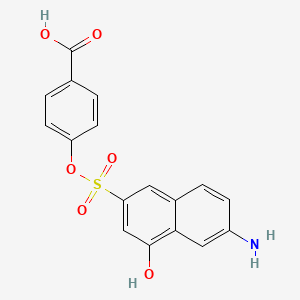
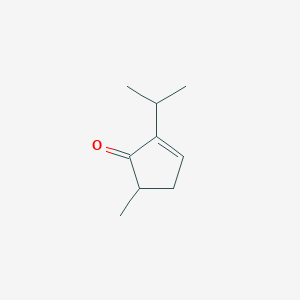
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)


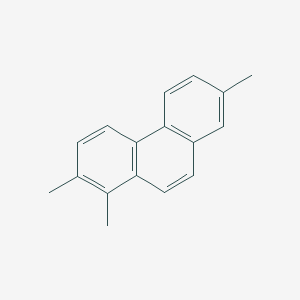
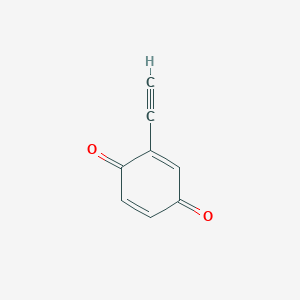
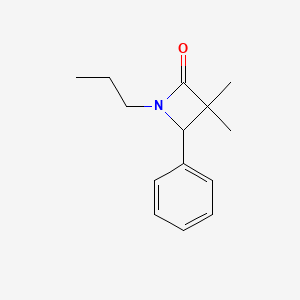
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)
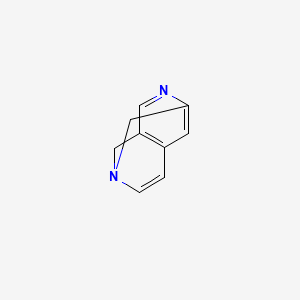
![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)
